![molecular formula C9H15NO3 B13484246 2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid](/img/structure/B13484246.png)
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid is a compound that features a pyrrolidine ring and an oxetane ring, both of which are notable for their unique chemical properties and biological activities. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the oxetane ring is a four-membered oxygen-containing heterocycle. These structural features make this compound an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid typically involves the construction of the pyrrolidine and oxetane rings followed by their functionalization. One common method involves the aza-Michael addition, which is a powerful and versatile method for constructing C–N bonds. This method can be used to introduce the pyrrolidine ring into the molecule . The oxetane ring can be synthesized through various cyclization reactions involving oxygen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the oxetane ring can participate in ring-opening reactions that modify the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)acetic acid: This compound features a pyrrolidine ring but lacks the oxetane ring, making it less structurally complex.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: This compound contains an azetidine ring instead of a pyrrolidine ring, which can result in different chemical and biological properties.
(S)-2-(Pyrrolidin-3-yloxy)acetic acid methyl ester: This compound is a methyl ester derivative, which can affect its solubility and reactivity.
Uniqueness
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid is unique due to the presence of both the pyrrolidine and oxetane rings, which confer distinct chemical and biological properties. The combination of these rings allows for a greater diversity of interactions and reactivity, making the compound a valuable tool in various research applications.
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
2-(3-pyrrolidin-1-yloxetan-3-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-8(12)5-9(6-13-7-9)10-3-1-2-4-10/h1-7H2,(H,11,12) |
InChIキー |
XPSCSMHUUBHDDA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2(COC2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B13484170.png)
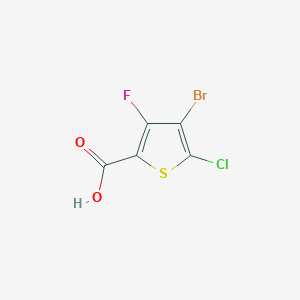
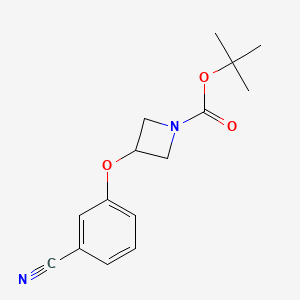
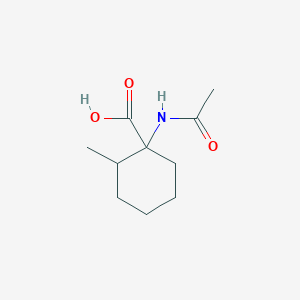
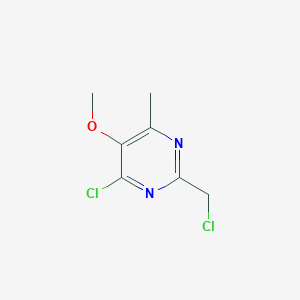
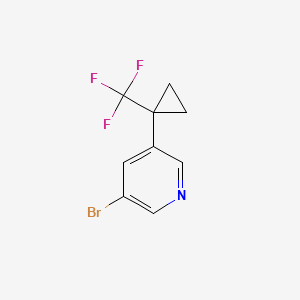
![[5-(aminomethyl)furan-2-yl]boronic acid](/img/structure/B13484192.png)
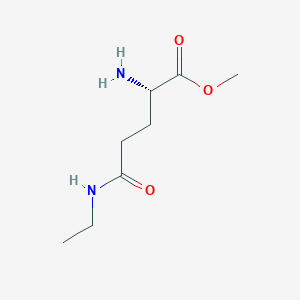
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)
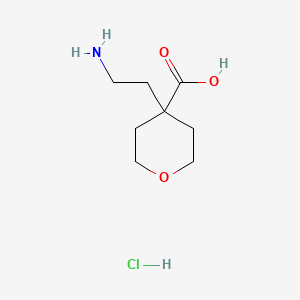

![(6-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13484215.png)
